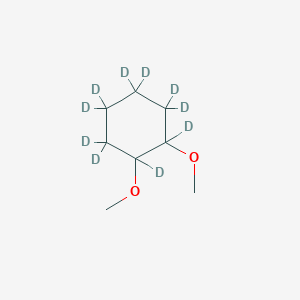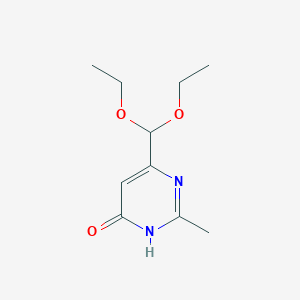
DL-4-Hydroxyphenylalanine-3,3-D2
Descripción general
Descripción
DL-4-Hydroxyphenylalanine-3,3-D2: is a stable isotope-labeled derivative of tyrosine, specifically labeled with deuterium at the 3,3 positions. This compound is used extensively in scientific research due to its unique isotopic labeling, which aids in studies of metabolic pathways, protein folding, and other biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : DL-4-Hydroxyphenylalanine-3,3-D2 is synthesized through the incorporation of deuterium into the tyrosine molecule. The synthesis typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control over reaction parameters to ensure consistency and quality. The production process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions: : DL-4-Hydroxyphenylalanine-3,3-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled pH and temperature.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
DL-4-Hydroxyphenylalanine-3,3-D2 is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotopic labeling.
Biology: The compound is used to study metabolic pathways and protein synthesis, providing insights into cellular processes.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of neurotransmitter precursors.
Industry: this compound is used in the production of labeled compounds for environmental monitoring and quality control.
Mecanismo De Acción
The mechanism of action of DL-4-Hydroxyphenylalanine-3,3-D2 involves its incorporation into metabolic pathways where it acts as a precursor to neurotransmitters such as dopamine. The deuterium labeling allows researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecular targets . The pathways involved include the hydroxylation of phenylalanine to tyrosine and subsequent conversion to dopamine .
Comparación Con Compuestos Similares
Similar Compounds
DL-4-Hydroxyphenylalanine: The non-labeled version of the compound.
L-DOPA: A precursor to dopamine, similar in structure but without deuterium labeling.
DL-Tyrosine: Another precursor to neurotransmitters, differing in the position of isotopic labeling.
Uniqueness: : DL-4-Hydroxyphenylalanine-3,3-D2 is unique due to its stable isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms enhance the compound’s stability and allow for precise tracking in biochemical assays.
Propiedades
IUPAC Name |
2-amino-3-(5,5-dideuterio-4-hydroxycyclohexa-1,3-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1,3,8,11H,2,4-5,10H2,(H,12,13)/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGQRDHHBBQEO-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=CC=C1O)CC(C(=O)O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)

![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)


![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)

![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)

![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)



